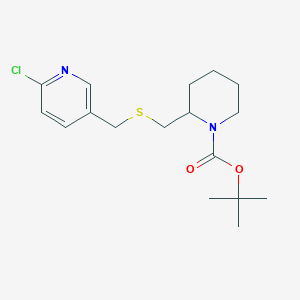
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyridine ring with a chlorine substituent, and a tert-butyl ester group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of 6-chloro-pyridin-3-ylmethylsulfanylmethyl, which is then reacted with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction often requires the use of solvents such as dichloroethane and heating to around 65°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures are crucial due to the use of potentially hazardous chemicals and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler hydrocarbon derivative.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-pyridin-3-ylmethylsulfanylmethyl-piperidine-1-carboxylic acid methyl ester
- 6-Chloro-pyridin-3-ylmethylsulfanylmethyl-piperidine-1-carboxylic acid ethyl ester
Uniqueness
2-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group, in particular, may enhance its stability and solubility compared to similar compounds.
Eigenschaften
Molekularformel |
C17H25ClN2O2S |
|---|---|
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
tert-butyl 2-[(6-chloropyridin-3-yl)methylsulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O2S/c1-17(2,3)22-16(21)20-9-5-4-6-14(20)12-23-11-13-7-8-15(18)19-10-13/h7-8,10,14H,4-6,9,11-12H2,1-3H3 |
InChI-Schlüssel |
CCWJUKWSKXJWCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSCC2=CN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


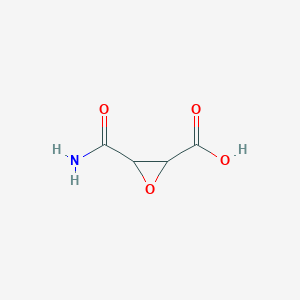


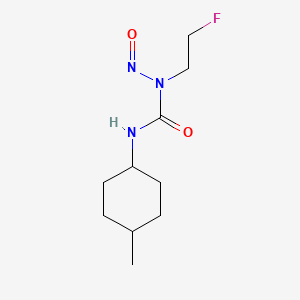
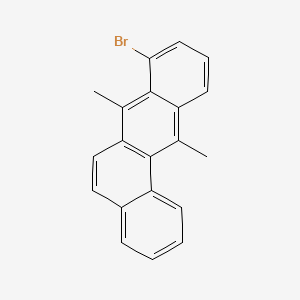
![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)
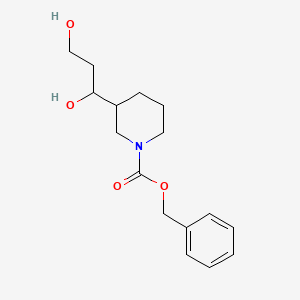

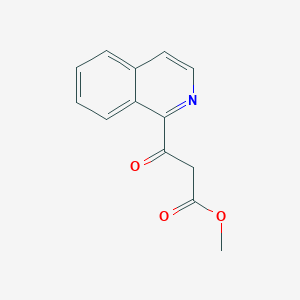

![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)


